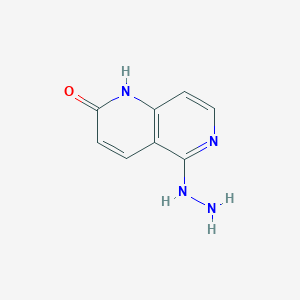

5-hydrazino-1,6-naphthyridin-2(1H)-one

説明

5-Hydrazino-1,6-naphthyridin-2(1H)-one is a naphthyridine derivative characterized by a hydrazino (-NH-NH₂) substituent at the C5 position of the bicyclic 1,6-naphthyridin-2(1H)-one core. This compound belongs to a broader class of 1,6-naphthyridin-2(1H)-ones, which are heterocyclic systems with diverse biomedical applications, particularly in oncology and cardiovascular diseases .

特性

分子式 |

C8H8N4O |

|---|---|

分子量 |

176.18 g/mol |

IUPAC名 |

5-hydrazinyl-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H8N4O/c9-12-8-5-1-2-7(13)11-6(5)3-4-10-8/h1-4H,9H2,(H,10,12)(H,11,13) |

InChIキー |

NVQMTLFXRAEMBG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)NC2=C1C(=NC=C2)NN |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Electronic Effects: The hydrazino group’s electron-donating nature may enhance hydrogen bonding with kinase active sites, similar to amino substituents in PI3K/mTOR inhibitors .

- Steric Considerations : Bulky substituents (e.g., oxadiazolyl) at C5 improve selectivity for CNS targets, whereas smaller groups like methyl favor cardiovascular applications .

Impact of C3-C4 Bond Saturation

The saturation of the C3-C4 bond distinguishes two subfamilies of 1,6-naphthyridin-2(1H)-ones:

- C3-C4 Double Bond (Structure 13) : Predominantly associated with antitumor activity. For example, Ripretinib (a C3-C4 double-bonded derivative) inhibits tyrosine kinases (KIT/PDGFRα) in gastrointestinal stromal tumors .

- C3-C4 Single Bond (Structure 14): Linked to cardiovascular applications, such as Medorinone, which acts as a phosphodiesterase III inhibitor .

Hypothesis for 5-Hydrazino Derivative: If 5-hydrazino-1,6-naphthyridin-2(1H)-one retains the C3-C4 double bond (Structure 13), it may exhibit kinase inhibitory properties akin to Ripretinib. Conversely, a single bond (Structure 14) could shift activity toward cardiovascular targets.

Antitumor Potential

- DNA Interaction: Hydrazino groups may intercalate with DNA, analogous to topoisomerase inhibitors like 5-amino derivatives .

Unresolved Questions

- Metabolic stability of the hydrazino group (prone to oxidation).

- Selectivity against off-target kinases or receptors.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。